2-Propenal, 3-ethoxy-

Description

Significance of Vinyl Ethers and α,β-Unsaturated Aldehydes in Organic Synthesis

The chemical utility of 2-Propenal, 3-ethoxy- is best understood by examining its constituent functional groups: vinyl ethers and α,β-unsaturated aldehydes.

Vinyl ethers are a highly relevant class of compounds in organic synthesis, serving as versatile intermediates. nih.gov Their applications are diverse, ranging from their use in polymerization reactions to their role as key starting materials for a variety of important chemical transformations. unit.noresearchgate.net These include Claisen rearrangements, cycloaddition reactions like the Diels-Alder reaction, hydroformylations, and Mizoroki-Heck reactions. researchgate.netorgsyn.org The synthesis of vinyl ethers itself has been a subject of extensive research, with methods evolving from classic elimination reactions to modern transition metal-catalyzed processes. orgsyn.org

α,β-Unsaturated aldehydes are a class of organic compounds characterized by a carbon-carbon double bond conjugated to an aldehyde group. fiveable.mewikipedia.org This structural arrangement results in a molecule with two primary electrophilic sites: the carbonyl carbon and the β-carbon. wikipedia.org This dual reactivity allows them to undergo either 1,2-addition (at the carbonyl group) or 1,4-conjugate addition (at the β-carbon), depending on the nature of the nucleophile and reaction conditions. pressbooks.pub This versatility makes them crucial building blocks in organic chemistry for synthesizing more complex molecules. rsc.org Their role as products of aldol (B89426) condensation reactions further underscores their importance in synthetic strategies. pressbooks.pub The compound 2-Propenal, 3-ethoxy- combines the functionalities of both these classes, offering unique reactivity patterns for synthetic chemists. vulcanchem.com

Historical Development of Research on 2-Propenal, 3-ethoxy- and Analogues

The study of vinyl ethers has a long history, with the first report of their synthesis and polymerization dating back to 1877. researchgate.net Over the subsequent century, a wide array of methods were developed to manufacture these compounds. researchgate.net

Research specifically identifying 2-Propenal, 3-ethoxy- (also referred to as β-ethoxyacrolein) appeared in the chemical literature in the latter half of the 20th century. Scientific databases record studies on this compound from as early as 1962 and 1968, where its physical properties such as density and boiling point were documented. cas.org

The synthetic utility of analogues and derivatives has also been an area of investigation. For instance, the bromo derivative, 2-bromo-3-ethoxy-2-propenal , has been utilized as a key intermediate in the synthesis of imidazolecarboxaldehydes, which are precursors to compounds with potential applications in medicinal chemistry. vulcanchem.com Research into related structures, such as 3-Ethoxy-2-methyl-2-propenal , further highlights the chemical interest in this family of substituted propenals. cymitquimica.comnih.gov These analogues are valued for their ability to participate in various chemical reactions, including nucleophilic additions and polymerizations, due to the presence of both the double bond and the aldehyde group. cymitquimica.comcymitquimica.com The development of synthetic routes, such as adapting the synthesis of 2-bromomalonaldehyde derivatives, has provided pathways to access these valuable ethoxy-functionalized aldehydes. vulcanchem.com

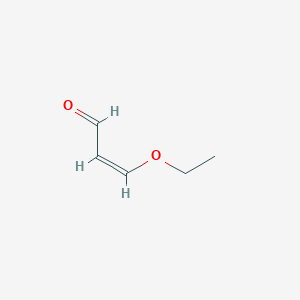

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-ethoxyprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-2-7-5-3-4-6/h3-5H,2H2,1H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIPIVAOEFWMBA-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Propenal, 3 Ethoxy

Established Laboratory Synthesis Routes

The laboratory synthesis of 2-Propenal, 3-ethoxy- is commonly achieved through several established methods that leverage readily available starting materials. These routes are valued for their reliability and straightforward execution.

One primary method involves the ethoxylation of acrolein. ontosight.ai Another common approach is the Vilsmeier-Haack reaction, a versatile method for formylating activated C-H bonds. In a typical procedure, a vinyl ether, such as ethyl vinyl ether, is reacted with a Vilsmeier reagent, which is generated in situ from a formamide (B127407) derivative (like N,N-dimethylformamide, DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. The reaction proceeds through the formation of a chloroiminium ion which then formylates the vinyl ether. Subsequent hydrolysis of the resulting iminium salt intermediate yields the target β-alkoxyacrolein.

Another established route is the reaction of a tetraalkoxypropane with an acid catalyst. For instance, 1,1,3,3-tetraethoxypropane (B54473) can be carefully hydrolyzed under acidic conditions to yield 3-ethoxy-2-propenal. This method provides a direct route to the desired product, although the stability of the starting material and control of the hydrolysis conditions are crucial for achieving high yields.

A summary of a common laboratory synthesis is presented below:

Table 1: Established Synthesis via Vilsmeier-Haack Reaction

| Starting Materials | Reagents | Key Steps | Product |

|---|

Novel Approaches and Advancements in Synthesis

Recent research has focused on developing more efficient, selective, and versatile methods for synthesizing 2-Propenal, 3-ethoxy- and its derivatives. These advancements aim to improve control over the product's stereochemistry and expand its utility as a building block in complex molecular architectures.

Stereoselective Synthesis Strategies

Control over the geometry of the carbon-carbon double bond in 2-Propenal, 3-ethoxy- is critical, as the (E) and (Z) isomers can exhibit different reactivities. The IUPAC name for the most common isomer is (E)-3-ethoxyprop-2-enal. nih.gov Stereoselective synthesis aims to produce a single isomer preferentially.

While specific literature on stereoselective synthesis exclusively for 2-Propenal, 3-ethoxy- is limited, principles from related systems are applicable. For example, modern palladium-catalyzed cross-coupling reactions or ring-opening metathesis can offer high levels of stereocontrol. Furthermore, methods developed for the stereoselective synthesis of substituted cyclopentanones and other complex cyclic systems often rely on chiral starting materials and catalysts to dictate the stereochemical outcome, principles that can be adapted to the synthesis of chiral derivatives of 2-Propenal, 3-ethoxy-. google.comrsc.org

Utilizing 2-Propenal, 3-ethoxy- as a Key Intermediate in Multi-step Syntheses

The reactivity of 2-Propenal, 3-ethoxy- makes it a valuable C3 synthon in multi-step organic synthesis. ontosight.ai Its ability to participate in reactions like nucleophilic additions and cycloadditions has been exploited to construct more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai

A notable application is in the synthesis of heterocyclic compounds. For instance, a method for preparing 1,2-disubstituted-1H-imidazole-5-carboxaldehydes uses the reaction of N-monosubstituted amidines with 2-halo-3-alkoxy-2-propenals. lookchem.com This reaction demonstrates high regioselectivity, showcasing the controlled reactivity of the propenal derivative. lookchem.com

In another significant application, derivatives of 2-Propenal, 3-ethoxy-, such as 3-ethoxypropenoyl isocyanate and 3-ethoxypropenoyl isothiocyanate, serve as crucial reagents for building the pyrimidine (B1678525) ring in the synthesis of nucleoside analogs. cdnsciencepub.comcdnsciencepub.com These intermediates are coupled with aminohydroxycyclopentanemethanols, and subsequent cyclization yields cyclopentane (B165970) analogs of uracil (B121893) and 2-thiouracil (B1096) nucleosides, which are important targets in medicinal chemistry research. cdnsciencepub.comcdnsciencepub.com

Table 2: Examples of 2-Propenal, 3-ethoxy- in Multi-step Synthesis

| Target Molecule Class | Role of 2-Propenal, 3-ethoxy- Derivative | Key Reaction | Reference |

|---|---|---|---|

| 1,2,5-Trisubstituted 1H-Imidazoles | Serves as a C3 building block (as a 2-halo derivative) | Condensation with an N-monosubstituted amidine | lookchem.com |

| Cyclopentane Analogs of Uracil | Reagent (as 3-ethoxypropenoyl isocyanate) for pyrimidine ring formation | Coupling with an aminocyclopentanemethanol followed by cyclization | cdnsciencepub.com |

Green Chemistry Principles Applied to 2-Propenal, 3-ethoxy- Synthesis

Applying green chemistry principles to the synthesis of 2-Propenal, 3-ethoxy- focuses on reducing waste, avoiding hazardous reagents, and improving atom economy. While specific studies on green synthesis for this exact compound are not extensively detailed, general advancements in green organic synthesis are highly relevant.

One approach is the use of solid acid catalysts to replace traditional mineral acids, which simplifies catalyst separation and reduces corrosive waste streams. odinity.com For instance, the use of a solid acid catalyst like Amberlyst-15 has been shown to be effective in related etherification reactions. odinity.com

Another green strategy involves electrochemical synthesis. Anodic oxidation reactions can proceed at room temperature without the need for chemical oxidants, generating hydrogen gas as the only byproduct, which represents high atom-economy. pku.edu.cn Such methods have been successfully applied to the synthesis of other ethoxy-containing heterocyclic compounds and could potentially be adapted for the synthesis or modification of 2-Propenal, 3-ethoxy-. pku.edu.cn The development of catalytic systems that enable the use of renewable starting materials, such as glycerol (B35011) (a byproduct of biodiesel production), is also a key area of green chemistry research that could provide future sustainable routes to C3 synthons like 2-Propenal, 3-ethoxy-. rsc.org A patented method for preparing the related compound 3-ethoxy ethyl acrylate (B77674) highlights green advantages such as the use of cheap raw materials, mild reaction conditions, and recyclable solvents and catalysts, pointing towards the potential for greener industrial production of related acrylates and propenals. google.com

Analogous Compound Synthesis from Related Precursors

The synthesis of compounds structurally analogous to 2-Propenal, 3-ethoxy- provides valuable insights into synthetic strategies. For example, 3-Ethoxy-2-methyl-2-propenal, an analog with a methyl group at the C2 position, can be synthesized and used in similar applications. cymitquimica.com This compound also participates in nucleophilic additions and can be used as an intermediate in chemical manufacturing. cymitquimica.com The presence of the additional methyl group can influence the electronic properties and steric environment of the molecule, altering its reactivity in a predictable manner.

The synthesis of other alkoxy propanals, such as those with methoxy (B1213986) or propoxy groups, can often be achieved using the same fundamental reactions as for the ethoxy variant, simply by substituting the corresponding alcohol or vinyl ether. google.com Research into the synthesis of various 3-alkoxy-2,2-dimethylpropanals and perfluoroalkylated tetrahydropyran (B127337) derivatives from substituted ethoxybutenols further illustrates the broad applicability of these synthetic platforms to create a diverse range of functionalized aldehydes and their derivatives. researchgate.netchemsynthesis.com

Reactivity and Reaction Mechanisms of 2 Propenal, 3 Ethoxy

Electrophilic and Nucleophilic Reactivity of the Enal Moiety

The reactivity of 2-Propenal, 3-ethoxy- is dominated by the conjugated system of the enal moiety. This system creates two primary electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3).

Direct Addition (1,2-Addition): "Hard" nucleophiles, such as Grignard reagents or organolithium compounds, tend to attack the hard electrophilic center at the carbonyl carbon. wikipedia.orgoregonstate.edu This reaction, after an acidic workup, results in the formation of a secondary alcohol. pressbooks.pubyoutube.com

Conjugate Addition (1,4-Addition or Michael Addition): "Soft" nucleophiles, such as enamines, enolates derived from 1,3-dicarbonyl compounds, or amines, preferentially attack the soft electrophilic β-carbon. libretexts.orgoregonstate.edulibretexts.org This Michael addition is a key reaction for forming new carbon-carbon or carbon-heteroatom bonds at the C3 position. libretexts.orglibretexts.org The initial addition generates an enolate intermediate, which is then protonated to yield a saturated aldehyde.

The presence of the ethoxy group at the C3 position significantly influences the enal's reactivity. As an electron-donating group, it increases the electron density of the C=C double bond, which can modulate the electrophilicity of the β-carbon. However, it also acts as a potential leaving group, particularly in acidic conditions or in cyclization reactions following an initial nucleophilic attack. This allows for subsequent annulation reactions to form heterocyclic rings.

Cyclization and Heterocycle Formation Reactions

2-Propenal, 3-ethoxy- is a key precursor for synthesizing a wide array of heterocyclic compounds due to its ability to provide a three-carbon backbone that can react with dinucleophiles.

Cyclocondensation reactions involve the reaction of 2-Propenal, 3-ethoxy- with compounds containing two nucleophilic centers, such as hydrazines and diamines. jlu.edu.cnnih.gov These reactions typically proceed via an initial nucleophilic attack on the enal system, followed by an intramolecular cyclization with the elimination of ethanol (B145695) or water to form a stable heterocyclic ring.

For instance, the reaction with hydrazine (B178648) derivatives is a common method for synthesizing pyrazole (B372694) rings. csic.esmdpi.com The reaction mechanism involves the initial formation of a hydrazone at the aldehyde, followed by a nucleophilic attack of the second nitrogen atom onto the β-carbon and subsequent elimination of the ethoxy group to yield the aromatic pyrazole ring.

Table 1: Representative Cyclocondensation Reactions

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| α,β-Unsaturated Ketones | Hydrazines | 3-Pyrazolines | csic.es |

| 1,2-Diketones | 1,2-Diamines | Pyrazines | jlu.edu.cn |

| 2-Propenal, 3-ethoxy- | Hydrazine | Pyrazole | mdpi.com |

This table provides generalized examples of cyclocondensation reactions.

2-Propenal, 3-ethoxy- and its derivatives serve as versatile three-carbon (C-C-C) synthons for the construction of six-membered heterocycles like pyridines and pyrimidines.

Pyridine (B92270) Synthesis: The Bohlmann-Rahtz pyridine synthesis is a well-established method where an enamine condenses with an ethynylketone. organic-chemistry.org A related approach involves the reaction of an enamine, derived from a ketone, with an α,β-unsaturated aldehyde like 2-Propenal, 3-ethoxy-. For example, its derivative, 3-amino-2-methylpropenal (synthesized from 3-ethoxy-2-methylacrolein), reacts with methylethylketone in the presence of an acid catalyst to form 2,3,5-trimethylpyridine. researchgate.net The reaction proceeds through a tandem Michael addition-heterocyclization pathway. core.ac.uk

Pyrimidine (B1678525) Synthesis: Pyrimidine rings are commonly formed by condensing a three-carbon unit with a compound containing an N-C-N fragment, such as urea, thiourea, or amidines. beilstein-journals.orggoogle.comgoogle.com While direct examples with 2-Propenal, 3-ethoxy- are specific, related structures are widely used. For instance, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, a protected and functionalized analogue, reacts with various amidinium salts to produce 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org Another example involves the reaction of 2-(ethoxymethoxymethyl)-3-ethoxy-propionitrile with formamidine (B1211174) to synthesize pyrimidine derivatives, highlighting the utility of these C3 synthons. google.com The synthesis of 5-nitropyrimidines often starts from diethyl malonate, which is nitrated and then cyclized with thiourea, showcasing a different but common strategy for building the pyrimidine core. google.comalzchem.com

A specific and notable application of 2-Propenal, 3-ethoxy- is in the synthesis of the pyrrolo[1,2-b]pyridazine (B13699388) ring system, a class of compounds with various biological and fluorescent properties. Research has demonstrated that the unsubstituted pyrrolopyridazine can be synthesized from 1-aminopyrrole (B1266607) reacting with 3-ethoxyacrolein diethyl acetal (B89532) (a protected form of 2-Propenal, 3-ethoxy-). beilstein-journals.org This reaction provides a direct route to the fused heterocyclic system, likely proceeding through the formation of an intermediate that undergoes intramolecular cyclization. beilstein-journals.org

Reactions Leading to Pyridine and Pyrimidine Derivatives

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is fundamental to organic synthesis, and 2-Propenal, 3-ethoxy- offers multiple pathways to achieve this. researchgate.net

As an α,β-unsaturated aldehyde, 2-Propenal, 3-ethoxy- can react with a variety of carbon-based nucleophiles. The regioselectivity of the attack (1,2- vs. 1,4-addition) depends largely on the nature of the nucleophile. oregonstate.edu

Grignard Reagents: Research has shown that both vinylic and allylic Grignard reagents react cleanly and rapidly with 3-ethoxypropenals. tandfonline.com The reaction involves a nucleophilic attack of the Grignard reagent on the carbonyl carbon (1,2-addition). wikipedia.orgpressbooks.pub Subsequent hydrolysis of the intermediate under weakly acidic conditions yields unrearranged alkadienals in excellent yields. tandfonline.com This method provides a reliable route to polyunsaturated aldehydes. tandfonline.com

Michael Addition: The β-carbon of 2-Propenal, 3-ethoxy- is susceptible to attack by soft carbon nucleophiles, such as enolates derived from β-keto esters or malonic esters, in a Michael-type reaction. libretexts.orglibretexts.org This conjugate addition is a powerful tool for C-C bond formation, leading to 1,5-dicarbonyl compounds or related structures after the initial addition and subsequent workup. libretexts.org

Table 2: C-C Bond Forming Reactions with 3-Ethoxypropenals

| Nucleophile (Reagent) | Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Allyl Magnesium Bromide | 1,2-Addition (Grignard) | Alkadienal | 65-91% | tandfonline.com |

| Vinylic Grignard Reagent | 1,2-Addition (Grignard) | Alkadienal | 65-91% | tandfonline.com |

| Ethyl Acetoacetate Enolate | 1,4-Addition (Michael) | 1,5-Dicarbonyl Compound | Varies | libretexts.org |

Hydroformylation and Related Transformations

Hydroformylation, or the oxo process, is a significant industrial reaction that introduces a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. google.com This process is a cornerstone for the production of aldehydes from alkenes. ingentaconnect.com In the context of 3-ethoxy-2-propenal, hydroformylation would target the carbon-carbon double bond, potentially leading to various aldehyde products. The reaction is typically catalyzed by transition metal complexes, most commonly rhodium or cobalt.

The process involves reacting the alkene with a mixture of carbon monoxide (CO) and hydrogen (H₂), often referred to as syngas. The choice of catalyst and reaction conditions, such as temperature, pressure, and solvent, plays a crucial role in the selectivity and yield of the desired aldehyde isomer. google.comingentaconnect.com For instance, rhodium-based catalysts are often favored for their high activity at lower pressures. google.com

While specific studies on the hydroformylation of 3-ethoxy-2-propenal are not extensively detailed in the provided results, the general principles of hydroformylation of α,β-unsaturated aldehydes suggest that the reaction can lead to either linear or branched aldehydes. The regioselectivity is a key challenge, and controlling it often requires careful ligand design for the metal catalyst.

Related transformations can include hydrogenation, where the double bond or the aldehyde group (or both) are reduced. The selective hydrogenation of the C=C bond in α,β-unsaturated aldehydes to produce saturated aldehydes is a valuable transformation. chimia.ch

Reductive Coupling Reactions (e.g., McMurry Reaction)

Reductive coupling reactions are powerful methods for forming carbon-carbon bonds. The McMurry reaction, a prominent example, involves the reductive coupling of two carbonyl (aldehyde or ketone) groups to form an alkene. google.com This reaction is typically carried out using a low-valent titanium species, generated in situ from a titanium compound like titanium trichloride (B1173362) (TiCl₃) and a strong reducing agent such as lithium or potassium. google.com

The reaction can be used for both intramolecular cyclizations of dicarbonyl compounds and intermolecular couplings to form symmetrical or unsymmetrical olefins. google.com When coupling two different carbonyl compounds, a statistical mixture of products can be expected, although in some cases, selectivity can be achieved. google.com

For 3-ethoxy-2-propenal, a McMurry reaction could theoretically involve the coupling of two molecules to form a symmetrical polyene, or it could be coupled with another carbonyl compound to generate an unsymmetrical product. The reaction is conducted in an inert and moisture-free atmosphere to prevent the premature oxidation of the reducing agent. google.com The reaction temperature can range from room temperature to elevated temperatures to increase the reaction rate. google.com

Mechanistic Studies of 2-Propenal, 3-ethoxy- Transformations

Understanding the mechanisms of reactions involving 3-ethoxy-2-propenal is crucial for controlling reaction outcomes and developing new synthetic methodologies.

Investigation of Reaction Pathways and Transition States

The reactivity of 3-ethoxy-2-propenal is centered around its conjugated system. The presence of the ethoxy group, an electron-donating group, influences the electron density distribution within the molecule.

The investigation of reaction pathways often involves identifying key intermediates and transition states. For example, in acid-catalyzed epoxide ring-opening reactions, the transition state can have characteristics of both SN1 and SN2 pathways. libretexts.org This understanding helps predict the regioselectivity of nucleophilic attack. libretexts.org Similarly, understanding the transition states in reactions of 3-ethoxy-2-propenal would be key to predicting product distributions.

Influence of Catalysis on Reaction Outcomes

Catalysis plays a pivotal role in directing the transformations of 3-ethoxy-2-propenal. The choice of catalyst can significantly influence the selectivity and efficiency of a reaction.

Homogeneous and Heterogeneous Catalysis: Both homogeneous and heterogeneous catalysts are employed in reactions involving similar functional groups. Homogeneous catalysts, which are in the same phase as the reactants, are often used in industrial processes like hydroformylation. essentialchemicalindustry.org However, their separation from the product can be challenging. essentialchemicalindustry.org Heterogeneous catalysts, which are in a different phase, offer easier separation and are widely used in various oxidation and polymerization reactions. essentialchemicalindustry.org

Influence on Selectivity: In the oxidation of alkenes like propene to propenal (acrolein), mixed metal oxide catalysts, such as bismuth(III) and molybdenum(VI) oxides, are used to achieve selective oxidation. essentialchemicalindustry.org The catalyst surface facilitates the formation of specific intermediates, like an allyl radical, which then leads to the desired product. essentialchemicalindustry.org Without the catalyst, a mixture of products is often formed. essentialchemicalindustry.org

The acidity and basicity of a catalyst's surface can also have a profound effect on reaction outcomes. For example, in the conversion of glycerol (B35011), catalyst acidity influences the production of ethylene, with more acidic catalysts favoring its formation. mdpi.com Conversely, adjusting the catalyst properties can steer the reaction towards other desired products. mdpi.com

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations, including the oxidation of aldehydes. nih.gov They can offer advantages over traditional methods, such as avoiding the chlorination of electron-rich aromatic rings that can occur under standard Pinnick oxidation conditions. nih.gov

The table below summarizes the influence of different catalysts on related reactions, highlighting the importance of catalyst selection in achieving desired chemical transformations.

| Reaction Type | Catalyst Type | Influence on Reaction Outcome |

| Hydroformylation | Rhodium-based complexes | High activity at low pressures for aldehyde synthesis. google.com |

| Oxidation | Bismuth(III)/Molybdenum(VI) oxides | Selective oxidation of propene to propenal. essentialchemicalindustry.org |

| Aldehyde Oxidation | N-Heterocyclic Carbenes (NHCs) | Catalyzes oxidation without unwanted side reactions on sensitive substrates. nih.gov |

| Glycerol Conversion | Acidic Catalysts | Promotes dehydration and the formation of ethylene. mdpi.com |

Applications of 2 Propenal, 3 Ethoxy in Advanced Organic Synthesis

Role as a C3 Building Block in Complex Molecular Architecture

As a trifunctional C3 building block, 3-ethoxyacrolein provides a powerful tool for synthetic chemists to forge intricate molecular structures. thieme-connect.com Its utility stems from the electrophilic character of the carbonyl carbon and the β-carbon of the double bond, coupled with the ethoxy group's function as a good leaving group. This arrangement facilitates a variety of cyclization and carbon-carbon bond-forming reactions. thieme-connect.com

Cycloaddition reactions, in particular, represent a highly efficient strategy for constructing cyclic systems with a high degree of stereocontrol. wiley.comelsevier.commdpi.com 3-Ethoxyacrolein can serve as the three-carbon component in these reactions, enabling rapid access to seven-membered carbocycles through [4+3] cycloadditions with dienes. organicreactions.org These processes are fundamental in the modern synthesis of natural products and other complex organic molecules. wiley.com The compound's reactivity allows it to be a starting point for creating other versatile intermediates, such as α,β-unsaturated aldehydes and 1-alkoxy-1,3-dienes, further expanding its synthetic potential. thieme-connect.com

Precursor in the Synthesis of Bioactive Molecules

The unique reactivity of 3-ethoxyacrolein and its derivatives makes them key intermediates in the synthesis of various biologically active molecules, particularly nitrogen-containing heterocycles which are core structures in many pharmaceuticals and agrochemicals. ontosight.aikit.edutandfonline.com

Derivatives of 3-ethoxyacrolein are instrumental in the asymmetric synthesis of nicotinoids, a class of compounds known for their potent insecticidal properties. google.comsioc-journal.cnnih.gov A notable application involves the synthesis of optically active nicotine (B1678760) analogs. In a key step, the anion of (S)-(-)-1-methyl-2-cyanomethylpyrrolidine is condensed with 3-ethoxy-2-methylacrolein. google.com This reaction builds the core of the pyridine (B92270) ring, which after subsequent ring closure and dehalogenation, yields the target nicotinoid. google.com This strategy highlights the role of the acrolein derivative in constructing the substituted pyridine portion of the final molecule. google.com

Table 1: Synthesis of Nicotinoid Precursors

| Reactant 1 | Reactant 2 | Product | Application | Reference |

| Anion of (S)-(-)-1-methyl-2-cyanomethylpyrrolidine | 3-Ethoxy-2-methylacrolein | 5-Ethoxy-3-hydroxy-4-methyl-2-(1-methyl-2-pyrrolidinyl)-4-pentenenitrile | Intermediate for (S)-(-)-5-methylnicotine | google.com |

Deazapteridines are a class of compounds investigated for their potential as antimetabolites and chemotherapeutic agents. The synthesis of these complex heterocycles often employs multi-step strategies where substituted pyridines serve as key building blocks. acs.org Research has shown that 2-methyl-3-ethoxyacrolein, a close analog of 3-ethoxyacrolein, is a crucial precursor in a synthetic route towards 5-deazapteridines. acs.orgresearchgate.netresearchgate.net

The synthesis involves the condensation of α-cyanothioacetamide with 2-methyl-3-ethoxyacrolein to produce 3-cyano-5-methyl-2(1H)-pyridinethione. acs.orgresearchgate.netlookchem.com This pyridinethione is a versatile intermediate that undergoes a series of further transformations, including arylation, bromination, and cyclization with guanidine (B92328), ultimately leading to the formation of the 2,4-diamino-5-deazapteridine core structure. acs.org

Table 2: Key Reaction in Deazapteridine Synthesis

| Reactant 1 | Reactant 2 | Resulting Intermediate | Target Class | Reference |

| α-Cyanothioacetamide | 2-Methyl-3-ethoxyacrolein | 3-Cyano-5-methyl-2(1H)-pyridinethione | 5-Deazapteridines | acs.orglookchem.com |

The reactivity of 3-ethoxyacrolein extends to the synthesis of a broad spectrum of other nitrogen-containing heterocyclic systems. thieme-connect.com Its ability to react with various nitrogen nucleophiles makes it a versatile starting material for building diverse ring structures.

Specific examples include:

Pyrimidines: The diethylacetal of 3-ethoxyacrolein condenses with guanidine sulphate in an acidic medium to afford 2-aminopyrimidine (B69317) in high yield. google.com

Pyrrolo[1,2-b]pyridazines: The diethylacetal of 3-ethoxyacrolein has been used with 1-aminopyrrole (B1266607) as a starting point for developing synthetic routes to pyrrolo[1,2-b]pyridazine (B13699388) derivatives. researchgate.net

Pyridinethiones: As mentioned previously, the condensation with α-cyanothioacetamide provides a direct route to functionalized pyridinethiones. lookchem.comresearchgate.net

These examples underscore the compound's role as a flexible synthon for accessing a variety of heterocyclic cores, which are of significant interest in medicinal and materials chemistry. thieme-connect.com

Table 3: Synthesis of Various Nitrogen-Containing Heterocycles

| 3-Ethoxyacrolein Derivative | Co-reactant | Heterocyclic Product | Reference |

| 3-Ethoxyacrolein diethylacetal | Guanidine sulphate | 2-Aminopyrimidine | google.com |

| 3-Ethoxyacrolein diethylacetal | 1-Aminopyrrole | Pyrrolo[1,2-b]pyridazine | researchgate.net |

| 2-Methyl-3-ethoxyacrolein | α-Cyanothioacetamide | Pyridinethione | lookchem.comresearchgate.net |

Synthesis of Deazapteridines

Utility in the Construction of Functional Materials and Intermediates

Beyond its applications in the synthesis of discrete bioactive molecules, 3-ethoxyacrolein is also utilized in the development of functional materials and as a precursor to other valuable chemical intermediates. ontosight.ai Its structure is amenable to polymerization processes, suggesting a role in creating polymers and resins with specific properties. ontosight.aicymitquimica.com

Furthermore, 3-ethoxyacrolein (β-ethoxyacrolein) is a known hydrolytic intermediate in the generation of malonaldehyde from tetraethoxypropane precursors. nih.govcdc.gov Malonaldehyde is an important reagent used as an intermediate in the production of resins and other chemicals. cdc.gov This positions 3-ethoxyacrolein as a key precursor in a pathway to other industrially relevant building blocks.

Spectroscopic Characterization and Advanced Structural Analysis of 2 Propenal, 3 Ethoxy

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the molecular structure and, crucially, the stereochemistry of 2-Propenal, 3-ethoxy-. The molecule can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=C double bond. ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques like COSY and HSQC, allow for unambiguous assignment of these isomers.

The key to stereochemical elucidation lies in the coupling constant (³J) between the two vinylic protons (H-2 and H-3). For the (E)-isomer, these protons are in a trans relationship, which typically results in a larger coupling constant, generally in the range of 12-18 Hz. Conversely, the (Z)-isomer, with the protons in a cis arrangement, exhibits a smaller coupling constant, usually between 6-12 Hz. magritek.comipb.pt

The ¹H NMR spectrum also provides characteristic signals for the other protons. The aldehydic proton (H-1) appears as a doublet due to coupling with H-2. The ethoxy group presents as a quartet for the methylene (B1212753) (-OCH₂-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons.

¹³C NMR spectroscopy complements the proton data by identifying the chemical environments of all carbon atoms. The carbonyl carbon is the most deshielded, appearing at the lowest field, while the carbons of the ethoxy group are found at the highest field.

Table 1: Hypothetical ¹H and ¹³C NMR Data for (E)- and (Z)-2-Propenal, 3-ethoxy- in CDCl₃ This table is illustrative, based on typical values for similar structures. Actual values may vary.

¹H NMR Data| Proton | (E)-Isomer δ (ppm), Multiplicity, J (Hz) | (Z)-Isomer δ (ppm), Multiplicity, J (Hz) |

|---|---|---|

| H-1 (CHO) | ~9.5, d, J ≈ 7.5 | ~9.6, d, J ≈ 5.0 |

| H-2 | ~5.9, dd, J ≈ 16.0, 7.5 | ~5.4, dd, J ≈ 8.0, 5.0 |

| H-3 | ~7.6, d, J ≈ 16.0 | ~7.1, d, J ≈ 8.0 |

| -OCH₂- | ~4.0, q, J ≈ 7.0 | ~3.9, q, J ≈ 7.0 |

¹³C NMR Data

| Carbon | (E)-Isomer δ (ppm) | (Z)-Isomer δ (ppm) |

|---|---|---|

| C-1 (CHO) | ~193.0 | ~194.0 |

| C-2 | ~108.0 | ~105.0 |

| C-3 | ~163.0 | ~160.0 |

| -OCH₂- | ~68.0 | ~65.0 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in 2-Propenal, 3-ethoxy- and studying its conformational properties. nih.govnih.gov The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds within the molecule.

The most prominent feature in the IR spectrum is the strong absorption band from the C=O stretching vibration of the aldehyde group, typically appearing in the region of 1670-1690 cm⁻¹. The C=C double bond stretch gives rise to a strong band around 1620-1640 cm⁻¹. The presence of the enol ether functionality is confirmed by a strong C-O-C stretching vibration, usually observed between 1050-1150 cm⁻¹. vulcanchem.com Aliphatic and vinylic C-H stretching vibrations are also visible above and below 3000 cm⁻¹, respectively.

Raman spectroscopy provides complementary information. While the polar C=O group gives a strong signal in the IR, the more symmetric C=C bond often produces a more intense signal in the Raman spectrum, aiding in conformational analysis. spectroscopyonline.com The combination of both IR and Raman data allows for a more complete vibrational assignment. nih.gov

Table 2: Characteristic Vibrational Frequencies for 2-Propenal, 3-ethoxy- This table presents expected frequency ranges for the key functional groups.

| Vibrational Mode | Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| C-H Stretch (Aldehyde) | 2820-2850, 2720-2750 | Medium | Medium |

| C-H Stretch (Vinylic) | 3010-3095 | Medium | Strong |

| C-H Stretch (Aliphatic) | 2850-2970 | Strong | Strong |

| C=O Stretch (Conjugated Aldehyde) | 1670-1690 | Strong | Medium |

| C=C Stretch (Conjugated) | 1620-1640 | Strong | Strong |

| C-O-C Stretch (Enol Ether) | 1050-1150 | Strong | Medium |

Mass Spectrometry for Molecular Fragmentation and Isotopic Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of 2-Propenal, 3-ethoxy-, and to gain structural information from its fragmentation patterns under electron ionization (EI). The molecular ion peak (M⁺) for C₅H₈O₂ is observed at a mass-to-charge ratio (m/z) of 100. nih.gov High-resolution mass spectrometry can confirm the elemental composition by providing a highly accurate mass measurement (calculated monoisotopic mass: 100.0524 Da). nih.gov

The fragmentation of 2-Propenal, 3-ethoxy- is guided by the stability of the resulting carbocations and neutral fragments. libretexts.org Key fragmentation pathways include:

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the ethyl-oxygen bond results in a prominent peak at m/z 71.

Loss of an ethoxy radical (•OCH₂CH₃): Alpha-cleavage next to the ether oxygen leads to the formation of the acroyl cation, producing a peak at m/z 55.

Cleavage of the C2-C3 bond: This can lead to a fragment corresponding to the ethoxyvinyl cation at m/z 71.

McLafferty Rearrangement: While less common for enol ethers compared to ketones, a rearrangement could potentially lead to specific lower mass fragments.

Loss of CO: Fragmentation of the aldehyde can result in the loss of a neutral carbon monoxide molecule from various fragments.

Table 3: Plausible Mass Spectrometry Fragmentation of 2-Propenal, 3-ethoxy-

| m/z | Proposed Fragment Ion | Formula | Plausible Origin |

|---|---|---|---|

| 100 | [C₅H₈O₂]⁺ | C₅H₈O₂ | Molecular Ion (M⁺) |

| 71 | [M - C₂H₅]⁺ | C₃H₃O₂ | Loss of an ethyl radical |

| 55 | [M - OC₂H₅]⁺ | C₃H₃O | Loss of an ethoxy radical |

| 45 | [C₂H₅O]⁺ | C₂H₅O | Ethoxy cation |

X-ray Diffraction Studies of 2-Propenal, 3-ethoxy- Derivatives

While obtaining a suitable single crystal of the relatively volatile 2-Propenal, 3-ethoxy- itself can be challenging, X-ray diffraction studies on its stable, crystalline derivatives are invaluable for definitive structural proof. mdpi.com A common strategy is to react the aldehyde with a suitable agent to form a solid derivative, such as a semicarbazone or a 2,4-dinitrophenylhydrazone. upenn.edu

Single-crystal X-ray diffraction analysis provides a precise three-dimensional map of electron density in the crystal, from which the exact positions of all non-hydrogen atoms can be determined. bohrium.com This technique can unequivocally:

Confirm the E/Z stereochemistry of the C=C double bond.

Determine the preferred conformation of the molecule in the solid state (e.g., s-trans vs. s-cis conformation around the C2-C3 single bond).

Provide highly accurate bond lengths and bond angles. For instance, it can reveal the extent of electron delocalization through the conjugated π-system by measuring the lengths of the C=O, C=C, and C-C bonds. researchgate.net

Characterize intermolecular interactions in the crystal lattice, such as hydrogen bonds or van der Waals forces, which dictate the crystal packing. researchgate.net

Table 4: Hypothetical X-ray Crystallographic Data for a Derivative of (E)-2-Propenal, 3-ethoxy- This table is illustrative and based on data from structurally similar conjugated systems.

| Parameter | Expected Value | Significance |

|---|---|---|

| C1=O1 Bond Length | ~1.22 Å | Typical double bond character |

| C2=C3 Bond Length | ~1.34 Å | Typical double bond character |

| C1-C2 Bond Length | ~1.46 Å | Partial double bond character due to conjugation |

| C3-O2 Bond Length | ~1.35 Å | Partial double bond character (enol ether) |

| C1-C2-C3 Bond Angle | ~122° | sp² hybridization |

| C2-C3-O2 Bond Angle | ~125° | Steric influence of the ethoxy group |

Computational and Theoretical Chemistry Studies on 2 Propenal, 3 Ethoxy

Quantum Mechanical Calculations of Electronic Structure and Energetics

Quantum mechanical (QM) calculations, particularly those using Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and energetics of molecules. research-nexus.netutm.mydntb.gov.ua These calculations provide a detailed picture of electron distribution, molecular orbital energies, and thermodynamic properties.

For 2-Propenal, 3-ethoxy-, the electronic structure is dictated by the interplay between the electron-withdrawing aldehyde group (-CHO) and the electron-donating ethoxy group (-OCH2CH3), which are in conjugation through a carbon-carbon double bond. The ethoxy group donates electron density via a +R (resonance) effect, while the aldehyde group withdraws electron density via -R and -I (inductive) effects. This push-pull system significantly influences the molecule's reactivity.

QM calculations can map the molecular electrostatic potential (MEP), which visually represents the charge distribution. For 3-ethoxy-2-propenal, the MEP would show a high electron density (negative potential) around the carbonyl oxygen and a lower electron density (positive potential) near the carbonyl carbon and the β-carbon, indicating sites susceptible to electrophilic and nucleophilic attack, respectively.

Frontier Molecular Orbital (FMO) theory is another critical tool derived from QM calculations. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. In 3-ethoxy-2-propenal, the HOMO is expected to be distributed across the C=C double bond and the oxygen of the ethoxy group, while the LUMO would be predominantly located over the conjugated system, particularly the carbonyl carbon and the β-carbon. The energy gap between the HOMO and LUMO (ΔEgap) is a crucial indicator of the molecule's kinetic stability and reactivity. epstem.net

Table 1: Predicted Electronic and Energetic Properties of (E)-3-ethoxy-2-propenal from Theoretical Calculations Note: The values in this table are illustrative and based on typical results from DFT calculations (e.g., at the B3LYP/6-31G(d) level) for analogous α,β-unsaturated systems, as direct literature values are unavailable.

| Property | Predicted Value/Description | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the energy of the outermost electrons; relates to the molecule's ability to donate electrons in a reaction. |

| LUMO Energy | ~ -1.5 eV | Indicates the energy of the lowest-energy empty orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Dipole Moment | ~ 3.5 D | A significant dipole moment indicates a polar molecule, influencing solubility and intermolecular interactions. |

| Atomic Charges | Carbonyl Oxygen: Highly NegativeCarbonyl Carbon: Highly Positiveβ-Carbon: Slightly Positive | Predicts sites for electrophilic and nucleophilic attack. The positive charge on the β-carbon makes it a key site for Michael addition. |

| Standard Enthalpy of Formation (ΔHf°) | Predicted via QSPR models mdpi.com | A fundamental thermodynamic property used to calculate the enthalpy change of reactions involving the compound. |

Molecular Dynamics Simulations and Conformational Analysis

The reactivity and physical properties of a flexible molecule like 2-Propenal, 3-ethoxy- are governed by the ensemble of its accessible conformations. Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to explore the potential energy surface of a molecule and identify its stable conformers. nih.govrsc.org

For 3-ethoxy-2-propenal, conformational isomerism arises from rotation around several single bonds:

Cα-Cβ Bond: Rotation around this bond leads to s-trans and s-cis conformers, referring to the orientation of the C=C bond relative to the C=O bond.

Cβ-O Bond: Rotation determines the orientation of the ethoxy group relative to the propenal backbone.

O-C(ethyl) Bond: Rotation determines the orientation of the ethyl group.

The molecule can also exist as geometric isomers, (E) and (Z), about the C=C double bond. The (E)-isomer is generally more stable due to reduced steric hindrance. nih.gov Computational studies on similar α,β-unsaturated carbonyl compounds show that the s-trans conformer is often more stable than the s-cis form due to less steric clash, although the s-cis form can be stabilized by specific intramolecular interactions or be important in certain reaction pathways. cdnsciencepub.comresearchgate.net

Table 2: Principal Conformers of (E)-3-ethoxy-2-propenal and Key Dihedral Angles Note: This table presents a theoretical analysis, as specific experimental or computational studies on this molecule's conformational landscape are sparse. Relative energies are estimates.

| Conformer | Dihedral Angle (O=C-C=C) | Dihedral Angle (C=C-O-C) | Expected Relative Energy (kcal/mol) | Key Features |

| s-trans (planar) | ~180° | ~180° | 0 (Reference) | Most stable due to maximized conjugation and minimal steric hindrance. |

| s-cis (planar) | ~0° | ~180° | 1-3 | Less stable due to steric repulsion between the carbonyl oxygen and the β-hydrogen. |

| s-trans (gauche) | ~180° | ~90° | > 3 | Non-planar; conjugation is disrupted, leading to higher energy. |

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry is a powerful tool for predicting the reactivity of a molecule and elucidating potential reaction mechanisms without performing the experiment. rsc.orgumich.edu By analyzing the electronic properties (from QM) and conformational possibilities (from MD), a detailed reactivity map can be constructed.

For 3-ethoxy-2-propenal, the conjugated system presents several reactive sites:

Carbonyl Carbon: This is an electrophilic center, susceptible to attack by nucleophiles (1,2-addition).

β-Carbon: Due to the electron-withdrawing effect of the aldehyde, this carbon is also electrophilic and is the site of conjugate (Michael, or 1,4-) addition by soft nucleophiles.

C=C Double Bond: The molecule can act as a dienophile in Diels-Alder reactions. The electron-donating ethoxy group activates the double bond for this purpose.

Enol Ether System: The molecule is susceptible to hydrolysis under acidic conditions at the Cβ-O bond.

Theoretical studies can model the entire reaction coordinate for a proposed mechanism, identifying the transition state (TS) structures and calculating the activation energy barriers. researchgate.net For instance, in a Michael addition reaction, a QM calculation would model the approach of a nucleophile to the β-carbon, the formation of the TS, and the subsequent formation of the enolate intermediate. Comparing the activation barriers for 1,2-addition versus 1,4-addition can predict the major product under different conditions.

Table 3: Predicted Reactivity and Mechanistic Insights for 3-ethoxy-2-propenal

| Reaction Type | Reactive Site(s) | Computational Evidence | Predicted Outcome |

| Michael (Conjugate) Addition | β-Carbon | High LUMO coefficient on Cβ; positive electrostatic potential. | Favorable with soft nucleophiles (e.g., thiols, amines). The primary reaction pathway for many biological interactions. |

| Nucleophilic Acyl Addition | Carbonyl Carbon | High positive charge on carbonyl carbon. | Favorable with hard nucleophiles (e.g., Grignard reagents). |

| Diels-Alder Reaction | Cα=Cβ Double Bond | HOMO/LUMO energy levels suitable for reaction with dienes. | Acts as a dienophile. The ethoxy group's electron-donating nature enhances reactivity with electron-poor dienes. |

| Acid-Catalyzed Hydrolysis | Cβ (protonation site) | High HOMO coefficient on Cβ oxygen; proton affinity calculations. | Cleavage of the enol ether to yield 3-oxopropanal and ethanol (B145695). |

Development of Structure-Reactivity Relationships via Computational Models

Quantitative Structure-Activity Relationship (QSAR) models use computational descriptors to build statistical models that correlate a molecule's structure with its activity, such as toxicity or reaction rate. nih.govnih.gov While no QSAR models have been developed specifically for 3-ethoxy-2-propenal, it belongs to the class of α,β-unsaturated aldehydes, for which several important QSAR studies exist.

These studies have successfully modeled the mutagenicity and aquatic toxicity of this class of compounds. The models consistently show that reactivity is a key driver of biological activity. The primary mechanism of toxicity for α,β-unsaturated aldehydes is their ability to act as electrophiles in Michael addition reactions with biological macromolecules like DNA and proteins. researchgate.netresearchgate.net

Key molecular descriptors identified in these models include:

Electrophilicity: Often represented by the LUMO energy. A lower LUMO energy correlates with higher reactivity and greater mutagenicity.

Hydrophobicity: Represented by the logarithm of the octanol-water partition coefficient (logKow). This descriptor governs the molecule's ability to reach target sites within an organism. oup.comoup.com

Steric Factors: Molecular size and shape can influence how well the molecule fits into active sites or approaches a reactive partner.

Table 4: Summary of QSAR Models for α,β-Unsaturated Aldehydes

| Modeled Activity | Key Descriptors | Model Conclusion | Reference |

| Mutagenicity (Salmonella) | E-LUMO (electrophilicity), logP (hydrophobicity), Molecular Volume (sterics) | Activity is favored by high electrophilicity, high lipophilicity, and low steric hindrance. | nih.gov, qsardb.org |

| Aquatic Toxicity (Fish, Ciliates) | logKow (hydrophobicity), Donor Delocalizability of Aldehyde Oxygen (DO-atom) | Toxicity is a function of both the compound's ability to reach a target (hydrophobicity) and its intrinsic chemical reactivity. | oup.com, oup.com |

Environmental Chemistry and Fate of 2 Propenal, 3 Ethoxy

Transport and Partitioning Behavior in Environmental Compartments

The movement and distribution of 2-Propenal, 3-ethoxy- in the environment are governed by its physical and chemical properties.

Mobility and Adsorption: Based on the properties of similar compounds, 2-Propenal, 3-ethoxy- is expected to have high mobility in soil. The estimated Koc (soil organic carbon-water (B12546825) partitioning coefficient) for cinnamaldehyde (B126680) is low, suggesting it does not adsorb strongly to soil and sediment. echemi.comnih.gov

Volatility and Henry's Law Constant: The potential for volatilization from water and soil surfaces is an important transport pathway. The Henry's Law constant for cinnamaldehyde suggests that volatilization from moist soil and water surfaces may be a significant fate process. nih.gov

Bioaccumulation: The potential for a chemical to accumulate in living organisms is a key environmental concern. The estimated bioconcentration factor (BCF) for cinnamaldehyde is low, suggesting a low potential for bioaccumulation in aquatic organisms. echemi.com

Table 2: Environmental Transport and Partitioning of 2-Propenal, 3-ethoxy- and Related Compounds

| Parameter | Compound | Value/Finding | Implication |

|---|---|---|---|

| Log Koc | Cinnamaldehyde | Estimated as 37 | High mobility in soil. echemi.comnih.gov |

| Henry's Law Constant | Cinnamaldehyde | Estimated as 3.5X10-6 atm-cu m/mole | Potential for volatilization from moist soil and water. nih.gov |

| Log BCF | Cinnamaldehyde | Estimated as 8 | Low potential for bioaccumulation in aquatic organisms. echemi.com |

| Log Kow | Cinnamaldehyde | 1.9 | Low potential for bioaccumulation. |

Predictive Modeling of Environmental Distribution and Persistence

Predictive models are used to estimate the environmental fate of chemicals based on their properties.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be used to predict the toxicity and environmental fate of aldehydes. oup.comoup.com These models use parameters like hydrophobicity (log Kow) and electronic properties to estimate endpoints such as aquatic toxicity. oup.com

The persistence of 2-Propenal, 3-ethoxy- in the environment is expected to be low. Based on the ready biodegradability of similar aldehydes, it is categorized as "Not Persistent." The combination of abiotic and biotic degradation pathways likely contributes to its relatively short environmental lifespan.

Biochemical Transformations and Biological Relevance of 2 Propenal, 3 Ethoxy

Enzymatic Biotransformations and Metabolic Intermediates

As a xenobiotic and an α,β-unsaturated aldehyde, 2-Propenal, 3-ethoxy- is subject to metabolism by a range of enzymes that typically detoxify such reactive compounds. The primary metabolic pathways involve oxidation, reduction, and conjugation reactions, which aim to increase the compound's polarity and facilitate its excretion.

The metabolism of α,β-unsaturated aldehydes like 2-Propenal, 3-ethoxy- is primarily carried out by three major enzyme systems:

Aldehyde Dehydrogenases (ALDHs): These enzymes catalyze the oxidation of the aldehyde group to a carboxylic acid. In the case of 2-Propenal, 3-ethoxy-, this would result in the formation of 3-ethoxy-2-propenoic acid . Studies on other α,β-unsaturated aldehydes, such as trans-2-hexenal, have demonstrated that various ALDH isozymes, including mitochondrial and cytosolic forms, are capable of this oxidative transformation. nih.gov

Alcohol Dehydrogenases (ADHs) and Aldo-Keto Reductases (AKRs): These enzymes are responsible for the reduction of the aldehyde moiety to an alcohol. For 2-Propenal, 3-ethoxy-, this reaction yields 3-ethoxy-2-propen-1-ol . The biocatalytic reduction of ketones and aldehydes is a well-established pathway for producing optically active alcohols. libretexts.org

Glutathione (B108866) S-Transferases (GSTs): These enzymes facilitate the conjugation of the electrophilic β-carbon of the α,β-unsaturated system with the nucleophilic thiol group of glutathione (GSH). This reaction detoxifies the reactive aldehyde and leads to the formation of a glutathione conjugate . This is a common detoxification pathway for α,β-unsaturated aldehydes, which can otherwise form adducts with cellular macromolecules. industrialchemicals.gov.au

In addition to these primary pathways, cytochrome P450 enzymes have been shown to catalyze both the oxidation and reduction of α,β-unsaturated aldehydes. nih.govresearchgate.net For instance, certain P450 isoforms can oxidize these aldehydes to their corresponding carboxylic acids or reduce them to alcohols. nih.govresearchgate.net The specific P450 enzymes involved in the metabolism of 2-Propenal, 3-ethoxy- have not been explicitly identified but are likely to be part of the broader xenobiotic metabolism system. nih.govmhmedical.comacs.org

The table below summarizes the principal enzymatic biotransformations of 2-Propenal, 3-ethoxy- and the resulting metabolic intermediates.

| Transformation | Enzyme Family | Metabolic Intermediate |

| Oxidation | Aldehyde Dehydrogenase (ALDH), Cytochrome P450 | 3-ethoxy-2-propenoic acid |

| Reduction | Alcohol Dehydrogenase (ADH), Aldo-Keto Reductase (AKR), Cytochrome P450 | 3-ethoxy-2-propen-1-ol |

| Conjugation | Glutathione S-Transferase (GST) | Glutathione conjugate |

Formation as a Product or Co-Product in Biological Systems

While not a primary metabolite, 2-Propenal, 3-ethoxy- can be formed in certain biological contexts, particularly during fermentation and as a byproduct of lipid peroxidation.

Research on fermented beverages has identified 3-ethoxy-1-propanol (B50535) , a reduced derivative of 2-Propenal, 3-ethoxy-, in products like cider and wine. mdpi.comctv-jve-journal.org This suggests that 2-Propenal, 3-ethoxy- may be formed during the fermentation process by yeast and subsequently reduced by microbial enzymes. mdpi.com The formation of various volatile compounds, including alcohols and esters, is a hallmark of yeast metabolism during fermentation. semanticscholar.orgacs.org

Furthermore, 2-Propenal, 3-ethoxy- has been identified as a significant mutagenic byproduct in the chemical synthesis of malondialdehyde from tetraethoxypropane. Malondialdehyde itself is a well-known product of polyunsaturated fatty acid peroxidation, a process that occurs in biological systems under conditions of oxidative stress. This suggests a potential for 2-Propenal, 3-ethoxy- to be formed in vivo under similar conditions, although direct evidence for its natural occurrence through this pathway is still being investigated.

The following table outlines the potential biological systems and processes where 2-Propenal, 3-ethoxy- or its direct derivatives may be formed.

| Biological System/Process | Potential Formation Pathway | Observed Related Compound |

| Yeast Fermentation (e.g., cider, wine) | Intermediate in yeast metabolism | 3-ethoxy-1-propanol |

| Lipid Peroxidation | Byproduct from precursors like tetraethoxypropane | 2-Propenal, 3-ethoxy- (in model systems) |

Derivations of Biological Interest from 2-Propenal, 3-ethoxy- in Research

The reactivity of 2-Propenal, 3-ethoxy- makes it a valuable intermediate in the synthesis of more complex molecules with potential biological and pharmaceutical applications. ontosight.ai Its bifunctional nature, possessing both an aldehyde and a vinyl ether, allows for a variety of chemical transformations.

One notable application is in the synthesis of heterocyclic compounds. For example, it has been used as a key building block for the creation of pyrimidine (B1678525) N-oxides . These compounds are of interest in medicinal chemistry due to the diverse biological activities associated with the pyrimidine scaffold.

Additionally, 2-Propenal, 3-ethoxy- serves as a precursor for other bioactive molecules. Its use in the synthesis of agrochemicals and specialty chemicals has been noted, leveraging its reactive properties to build complex molecular architectures. ontosight.ai The development of multi-step continuous-flow synthesis methods has further enhanced the utility of such reactive intermediates in producing valuable bioactive compounds. rsc.org

The table below provides examples of biologically relevant compounds and classes of compounds derived from 2-Propenal, 3-ethoxy- in a research context.

| Derivative Class | Specific Example/Application | Significance |

| Heterocycles | Pyrimidine N-oxides | Precursors for pharmacologically active agents. |

| Bioactive Compounds | Intermediates for pharmaceuticals and agrochemicals | Building block for complex molecules with potential therapeutic or agricultural applications. ontosight.aithieme-connect.debeilstein-journals.org |

| Indole (B1671886) Alkaloids | Starting material for synthesis | Used in the synthesis of various bioactive indole alkaloids. researchgate.net |

Future Research Directions and Perspectives

Exploration of Emerging Synthetic Methodologies for 2-Propenal, 3-ethoxy-

The synthesis of functionalized aldehydes like 2-Propenal, 3-ethoxy- is an area ripe for the application of modern synthetic strategies. Future research will likely focus on moving beyond traditional methods to develop more efficient, selective, and scalable processes.

One promising direction is the exploration of novel catalytic systems. While classic methods might rely on stoichiometric reagents, future approaches could employ transition-metal catalysis or organocatalysis to construct the carbon skeleton with high precision. For instance, developing alternatives to palladium-catalyzed reactions, which can be limited by substrate scope and cost, is a key objective in modern organic synthesis. mdpi-res.com Strategies like Knoevenagel condensation followed by allylic oxidation or Wittig-type reactions, which have been successful for other complex unsaturated systems, could be adapted for the synthesis of 2-Propenal, 3-ethoxy-. mdpi-res.com

Furthermore, investigating competitive reactions, such as cross-aldol condensations, could provide valuable insights. Studies on analogous compounds have shown significant differences in reactivity between alkoxy and alkylthio substrates, suggesting that a deeper understanding of the electronic and steric factors governing these reactions could lead to highly selective synthetic routes. researchgate.net

Table 1: Potential Emerging Synthetic Strategies for 2-Propenal, 3-ethoxy-

| Synthetic Strategy | Potential Advantage | Research Focus |

|---|---|---|

| Organocatalysis | Metal-free, lower toxicity, mild conditions | Design of amine or N-heterocyclic carbene (NHC) catalysts for selective C-C bond formation. |

| Non-Palladium Metal Catalysis | Cost-effective, novel reactivity | Exploration of catalysts based on iron, copper, or nickel for cross-coupling or condensation reactions. nih.gov |

| Flow Chemistry | Improved safety, scalability, and control | Development of continuous flow processes for key reaction steps to enhance yield and purity. |

| Chemoenzymatic Synthesis | High selectivity, green reaction conditions | Use of enzymes like aldolases or oxidoreductases for key transformations. |

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the structure, reactivity, and reaction mechanisms of 2-Propenal, 3-ethoxy- is essential for its development. The integration of advanced analytical and computational tools is poised to provide unprecedented insight.

Advanced Nuclear Magnetic Resonance (NMR) techniques, such as two-dimensional NMR (COSY, HSQC, HMBC) and variable-temperature NMR, can be pivotal. mlsu.ac.inacs.org Variable-temperature NMR, for example, can be used to study dynamic processes, such as conformational changes or the kinetics of stereoinversion in reaction intermediates, providing critical data on reaction energy barriers. acs.org While standard NMR is used for basic characterization, these advanced methods can elucidate complex reaction pathways and transient species. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary approach. arxiv.org DFT calculations can be used to model reaction mechanisms, predict transition state geometries and energies, and rationalize observed reactivity and selectivity. arxiv.org Furthermore, computational methods can predict spectroscopic properties (like NMR chemical shifts and vibrational frequencies), which aids in the interpretation of experimental data and the structural confirmation of reaction products. nih.gov

Table 2: Advanced Techniques for Mechanistic Analysis of 2-Propenal, 3-ethoxy-

| Technique | Type | Potential Insight Provided |

|---|---|---|

| Variable-Temperature NMR | Spectroscopic | Determination of activation energies for conformational isomerism or reaction kinetics. acs.org |

| 2D NMR Spectroscopy (e.g., NOESY) | Spectroscopic | Elucidation of through-space correlations to confirm stereochemistry (E/Z isomerism). |

| Density Functional Theory (DFT) | Computational | Modeling of reaction pathways, prediction of transition states, and calculation of thermodynamic properties. arxiv.org |

| In-situ IR/Raman Spectroscopy | Spectroscopic | Real-time monitoring of reaction intermediates and catalyst behavior during synthesis. |

| Mass Spectrometry (e.g., ESI-MS) | Spectroscopic | Identification of transient intermediates and byproducts in complex reaction mixtures. scribd.com |

Sustainable Synthesis Approaches and Minimization of Environmental Impact

The principles of green chemistry are increasingly guiding synthetic route design. Future research on 2-Propenal, 3-ethoxy- will undoubtedly prioritize the development of sustainable and environmentally benign manufacturing processes.

A primary goal is the use of inexpensive, readily available, and preferably renewable starting materials. google.com For example, exploring synthetic pathways that utilize feedstocks derived from biomass, such as glycerol (B35011), aligns with the goals of a circular economy. rsc.org The development of a green synthesis for the related compound 3-ethoxy ethyl acrylate (B77674) highlights key objectives applicable here: mild reaction conditions, recyclable solvents, and the reduction of waste streams. google.com

Minimizing the use of hazardous reagents and avoiding toxic metal catalysts are also critical. As mentioned, shifting from palladium-based syntheses to those using more earth-abundant metals or organocatalysts is a significant step toward sustainability. mdpi-res.comnih.gov Another key aspect is atom economy—designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Table 3: Goals for the Sustainable Synthesis of 2-Propenal, 3-ethoxy-

| Principle of Green Chemistry | Research Objective | Potential Benefit |

|---|---|---|

| Atom Economy | Design addition and condensation reactions over substitution reactions. | Maximizes raw material efficiency and minimizes waste generation. |

| Use of Renewable Feedstocks | Investigate synthetic precursors derived from biomass (e.g., bio-ethanol). | Reduces reliance on petrochemicals and lowers carbon footprint. rsc.org |

| Catalysis | Employ highly efficient and recyclable organocatalysts or earth-abundant metal catalysts. | Avoids toxic heavy metals and allows for process intensification. nih.gov |

| Benign Solvents | Utilize water, supercritical fluids, or recyclable organic solvents in the synthesis and purification steps. | Reduces environmental impact and improves process safety. google.com |

| Energy Efficiency | Develop reactions that proceed at ambient temperature and pressure. | Lowers energy consumption and associated costs. |

Discovery of Novel Chemical Reactivity and Undiscovered Applications for 2-Propenal, 3-ethoxy-

The unique bifunctional nature of 2-Propenal, 3-ethoxy- makes it a promising candidate for discovering novel chemical reactions and applications. Its α,β-unsaturated aldehyde system is a classic Michael acceptor and is reactive towards nucleophiles, while the enol ether can participate in cycloadditions or be hydrolyzed to a β-dicarbonyl equivalent.

One area of exploration is its use as a versatile building block in organic synthesis. The related compound, 3-ethoxy-1-propanol (B50535), is utilized in the synthesis of compounds with potential as anticancer and antidiabetic agents. chemicalbook.com This suggests that 2-Propenal, 3-ethoxy-, with its added reactive handles, could be a valuable precursor for creating libraries of complex molecules for biological screening.

Its reactivity could also be harnessed in materials science. For example, the aldehyde and alkene functionalities could be used for polymerization or for grafting onto surfaces to create functional materials. Furthermore, its potential as a substrate in novel catalytic transformations, such as asymmetric C-C bond-forming reactions, remains largely untapped. nih.gov Investigating its reactivity in comparison to analogous sulfur-containing compounds could also reveal interesting electronic effects that could be exploited in drug design or catalysis. researchgate.netacs.org

Table 4: Potential Research Areas for Novel Applications

| Research Area | Potential Role of 2-Propenal, 3-ethoxy- | Rationale / Example |

|---|---|---|

| Medicinal Chemistry | Synthetic building block for bioactive heterocycles. | The enal functionality is a key pharmacophore and can be used in multicomponent reactions to build molecular complexity. |

| Polymer Chemistry | Monomer for functional polymers. | The aldehyde and vinyl groups allow for polymerization or post-polymerization modification. |

| Materials Science | Surface modification agent. | Covalent attachment to surfaces via reactions of the aldehyde or double bond to create tailored surface properties. |

| Catalysis Research | Probe substrate for new catalytic reactions. | Testing the selectivity of new catalysts in reactions like asymmetric Michael additions or hydrogenations. |

| Flavor and Fragrance | Precursor to aroma compounds. | The structurally related 3-ethoxy-1-propanol has been identified as a flavor compound in fermented beverages. mdpi.com |

Q & A

Q. Example Table: Comparative Boiling Point Data

| Method | Boiling Point (K) | Uncertainty | Source |

|---|---|---|---|

| Distillation | 345 | ±2 K | Grasselli 1989 |

| DSC | 348 | ±0.5 K | NIST |

(Basic) What safety protocols are critical when handling 3-ethoxy-2-propenal?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and P95 respirators to prevent inhalation of vapors .

- Ventilation : Use fume hoods with airflow ≥0.5 m/s to limit airborne exposure (<1 ppm) .

- Spill Management : Neutralize aldehydes with sodium bisulfite (NaHSO₃) and absorb with inert materials (e.g., vermiculite) .

(Advanced) How does the electron-withdrawing ethoxy group influence the compound’s stability and degradation pathways?

Methodological Answer:

- Stability Studies : Conduct accelerated degradation tests under UV light (λ = 254 nm) and humidity (75% RH). Monitor via HPLC to detect hydrolysis products (e.g., acrylic acid derivatives) .

- Mechanistic Insights : The ethoxy group reduces electron density at the α-carbon, slowing hydrolysis but increasing susceptibility to radical-mediated oxidation. Use EPR spectroscopy to detect free radical intermediates .

(Basic) What are the recommended storage conditions to preserve 3-ethoxy-2-propenal’s stability?

Methodological Answer:

- Temperature : Store at 2–8°C in amber glass bottles to prevent photodegradation .

- Inert Atmosphere : Use argon or nitrogen headspace to minimize oxidation.

- Compatibility : Avoid polypropylene containers; use PTFE-lined caps to prevent leaching .

(Advanced) How can researchers analyze trace impurities in 3-ethoxy-2-propenal batches?

Methodological Answer:

- GC-MS with Headspace Sampling : Detect volatile impurities (e.g., residual ethanol) with detection limits ≤1 ppm .

- LC-QTOF-MS : Identify non-volatile impurities (e.g., oligomers) using high-resolution mass accuracy (±0.001 Da) .

- Quantitative NMR (qNMR) : Use internal standards (e.g., 1,4-dinitrobenzene) to quantify impurities at 0.01–1% levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.